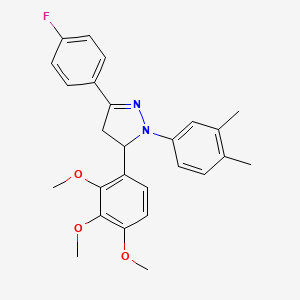

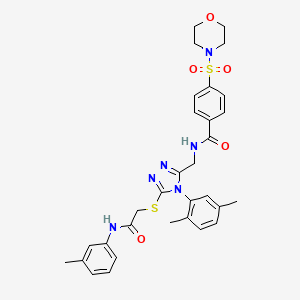

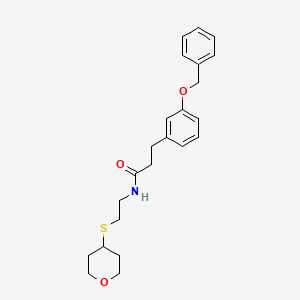

1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of carbazole, which is a heterocyclic organic compound. Carbazole is notable for its presence in coal tar, its use in the production of dyes, and its role in organic electronics .

Molecular Structure Analysis

The molecular structure would be based on the carbazole skeleton, which is a tricyclic molecule consisting of two benzene rings fused onto a pyrrole ring .Chemical Reactions Analysis

Carbazole derivatives are known to participate in various chemical reactions, particularly electrophilic substitution, due to the electron-rich nature of the aromatic system .科学的研究の応用

Synthesis and Optical Characterization

Carbazole derivatives have been synthesized and characterized for their optical properties, indicating potential applications in organic light-emitting diodes (OLEDs). For instance, Schiff bases derived from carbazole compounds exhibit broad and complex photoluminescence (PL) spectra due to efficient charge transfer, suggesting their suitability as emissive layers in OLEDs (Çiçek et al., 2018).

Crystal Engineering

The unique crystalline structures of carbazole derivatives under different conditions, such as pressure, highlight their importance in crystal engineering. This understanding can lead to the development of materials with specific properties for technological applications (Johnstone et al., 2010).

Antifungal and Antibacterial Agents

Carbazole hybrids have been investigated for their antifungal and antibacterial activities. Novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, for example, showed promising antifungal activity against various pathogenic strains, suggesting their potential as new antifungal agents (Rad et al., 2016).

Medicinal Chemistry and Natural Products

The carbazole scaffold is a focal point in medicinal chemistry due to its wide range of biological activities, including anticancer, antibacterial, antimalarial, and anti-Alzheimer properties. Carbazole-containing molecules have been identified from both natural sources and synthetic routes, providing a versatile platform for drug development (Tsutsumi et al., 2016).

Neurodegenerative Disease Treatment

Schiff bases containing the carbazole moiety have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Bioinformatics and cheminformatics approaches have been applied to evaluate the drug-likeness and pharmacokinetic properties of these compounds, indicating their promise as neuropsychiatric drugs (Avram et al., 2021).

Electropolymerization and Electrochromic Properties

Carbazole derivatives have been synthesized for their electrochemical and electrochromic properties, with applications in smart windows and displays. The introduction of different acceptor groups and copolymerization techniques have been used to tailor the optical and electrical properties of these materials for specific applications (Hu et al., 2013).

作用機序

将来の方向性

特性

IUPAC Name |

benzoic acid;1-carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O.C7H6O2/c1-15(2)11-12-21-13-16(23)14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22;8-7(9)6-4-2-1-3-5-6/h3-10,15-16,21,23H,11-14H2,1-2H3;1-5H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOZGHCHGJFHOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2410911.png)

![N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2410918.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2410919.png)

![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)

![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)